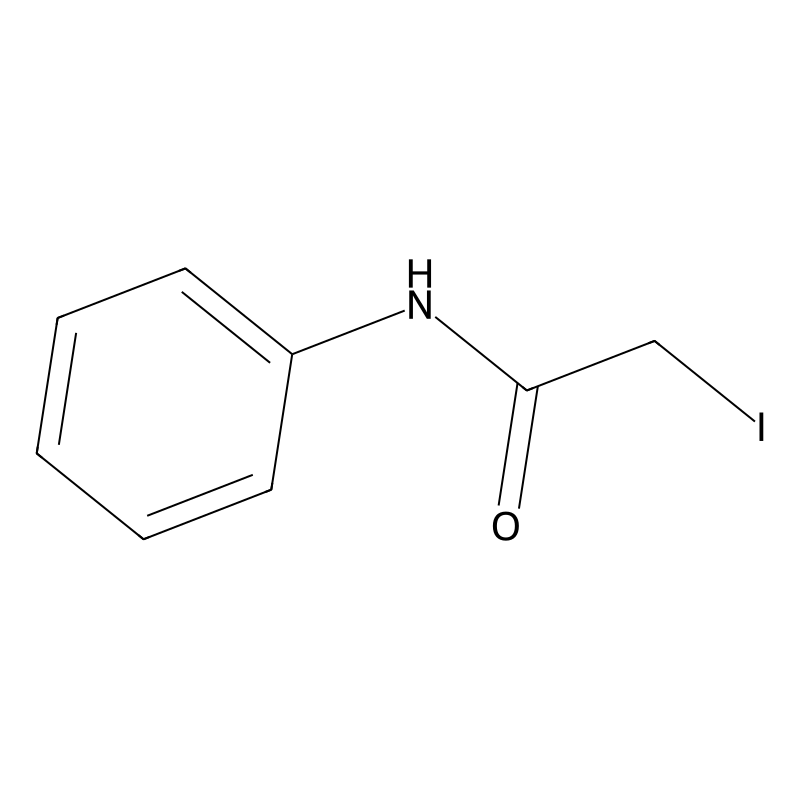

2-Iodo-N-phenylacetamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- One specific application of a similar compound, 2-Azido-N-phenylacetamide, was found in the synthesis of new crystal structures . The synthesis involved dissolving 2–Chloro-N-(4-nitrophenyl)acetamide and sodium azide in a mixture of ethanol/water and then refluxing for 24 hours at 80 °C . After cooling, the title compound precipitated and was filtered off, dried, and recrystallized from ethanol .

2-Iodo-N-phenylacetamide: is a chemical compound with the molecular formula C8H8INO.

One area where iodine compounds have shown promise is in organocatalysis. Hypervalent iodine compounds, which are environmentally friendly and relatively inexpensive reagents, have properties similar to transition metals. They are employed as alternatives to transition metal catalysts in organic synthesis as mild, nontoxic, selective and recyclable catalytic reagents . Formation of C–N, C–O, C–S, C–F and C–C bonds can be seamlessly accomplished by hypervalent iodine catalysed oxidative functionalisations . The aim of this review is to highlight recent developments in the utilisation of iodine ( III) and iodine ( V) catalysts in the synthesis of a wide range of organic compounds including chiral catalysts for stereoselective synthesis .

- Hypervalent iodine compounds, which are environmentally friendly and relatively inexpensive reagents, have properties similar to transition metals .

- They are employed as alternatives to transition metal catalysts in organic synthesis as mild, nontoxic, selective and recyclable catalytic reagents .

- Formation of C–N, C–O, C–S, C–F and C–C bonds can be seamlessly accomplished by hypervalent iodine catalysed oxidative functionalisations .

- The aim of this review is to highlight recent developments in the utilisation of iodine ( III) and iodine ( V) catalysts in the synthesis of a wide range of organic compounds including chiral catalysts for stereoselective synthesis .

Organocatalysis with Hypervalent Iodine Catalysts

Material Science

2-Iodo-N-phenylacetamide, with the chemical formula C₈H₈INO and CAS number 7212-28-4, is an organic compound characterized by the presence of an iodine atom attached to a phenyl group and an acetamide functional group. This compound has a molecular weight of 261.06 g/mol and features a linear structure that includes both aromatic and aliphatic components. It is soluble in various organic solvents, exhibiting a high gastrointestinal absorption rate and permeability across biological membranes, indicating its potential for pharmaceutical applications .

Currently, there's no documented information regarding a specific mechanism of action for 2-Iodo-N-phenylacetamide in biological systems.

Since information on 2-Iodo-N-phenylacetamide is limited, it's best to handle it with caution assuming potential hazards:

- Possible irritant: The amide group can react with skin or eyes, causing irritation.

- Potential respiratory issues: Inhalation of dust particles might irritate the respiratory tract.

- Iodine toxicity: At high concentrations, the iodine atom could contribute to some degree of iodine toxicity.

- Palladium-Catalyzed Cross-Coupling Reactions: It can be utilized in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis.

- Nucleophilic Substitution: The iodine atom serves as a good leaving group, allowing for nucleophilic substitution reactions with various nucleophiles, enhancing its utility in synthetic chemistry .

- Formation of Complex Organic Molecules: As an intermediate, it plays a crucial role in synthesizing more complex structures within organic chemistry .

Research indicates that 2-Iodo-N-phenylacetamide exhibits biological activities that may include:

- Cytokine Modulation: It has been shown to interact with enzymes in ways that can influence pro-inflammatory cytokine production, suggesting potential applications in inflammatory diseases .

- Enzyme Binding: The compound binds to substrate sites on specific enzymes, indicating its potential as a lead compound in drug development targeting various biological pathways .

Several synthesis routes have been documented for producing 2-Iodo-N-phenylacetamide:

- From Diiodomethane and Phenyl Isocyanate: This method involves a reaction between diiodomethane and phenyl isocyanate, yielding 2-Iodo-N-phenylacetamide through nucleophilic attack .

- Alternative Synthetic Routes: Chemical literature suggests multiple synthetic pathways involving different reagents and conditions, emphasizing the compound's versatility in organic synthesis .

The applications of 2-Iodo-N-phenylacetamide span multiple fields:

- Pharmaceutical Industry: Due to its biological activity, it is explored as a potential therapeutic agent.

- Organic Synthesis: It serves as an important intermediate for synthesizing complex organic molecules and pharmaceuticals.

- Chemical Research: Its role in cross-coupling reactions makes it valuable for researchers working on new materials or drug discovery .

Studies on the interactions of 2-Iodo-N-phenylacetamide reveal its potential as a modulator of enzyme activity. Specifically:

- It has been identified as a substrate for certain enzymes, influencing their activity and potentially altering metabolic pathways.

- The compound's ability to bind to various biological targets suggests further exploration could yield insights into its therapeutic potential and mechanism of action .

Several compounds share structural similarities with 2-Iodo-N-phenylacetamide. Here are comparisons highlighting its uniqueness:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-(2-Iodophenyl)acetamide | Contains iodine on the phenyl ring | Similar but lacks the acetamide nitrogen |

| N-(Phenyl)acetamide | Lacks halogen substituent | No iodine; different reactivity profile |

| 2-Bromo-N-phenylacetamide | Bromine instead of iodine | Different halogen affects reactivity |

| N-(4-Iodophenyl)acetamide | Iodine at para position | Positioning of iodine alters biological activity |

The presence of iodine in 2-Iodo-N-phenylacetamide significantly influences its reactivity and biological properties compared to these similar compounds.

Early Synthesis Methods and Challenges

The iodination of acetanilides initially relied on electrophilic substitution using iodine monochloride (ICl) or iodine with oxidizing agents like iodic acid (HIO₃). These methods often required prolonged reaction times (24–48 hours) and produced mixtures of ortho and para isomers due to the directing effects of the acetamido group. For example, iodination of N-phenylacetamide with iodine and HIO₃ in ethanol at reflux yielded 2-iodo-N-phenylacetamide (ortho) and 4-iodo-N-phenylacetamide (para) in a 1:3 ratio, with para dominance attributed to the steric hindrance of the ortho position.

Table 1: Conventional vs. Microwave-Assisted Iodination of N-Phenylacetamide

| Method | Reaction Time | Yield (%) | Para:Ortho Ratio |

|---|---|---|---|

| Conventional (HIO₃) | 24 hours | 65 | 3:1 |

| Microwave (HIO₃) | 15 minutes | 92 | 4:1 |

The advent of microwave irradiation revolutionized this process by reducing reaction times to 15 minutes and improving para selectivity through controlled thermal activation. This technique leverages localized heating to accelerate the formation of the iodonium ion (I⁺), enhancing electrophilic attack at the less hindered para position.

Hypervalent Iodine Reagents and Regiocontrol

The introduction of iodine(III) reagents, such as (diacetoxyiodo)benzene (PIDA), enabled precise regiocontrol. In a landmark study, lithium triflimide (LiNTf₂) combined with PIDA facilitated para-selective imidation of N-phenylacetamide derivatives at room temperature, achieving >95% para selectivity. This umpolung strategy inverts the conventional electrophilic pathway, allowing nucleophilic iodination at the para position through a concerted mechanism involving iodine(III)-nitrogen intermediates.

Electrophilic Iodination Mechanisms in Aromatic Systems

Electrophilic iodination of N-phenylacetamide derivatives typically involves iodine (I₂) and an oxidizing agent such as iodic acid (HIO₃) in ethanol. The reaction proceeds via the in situ generation of iodonium ions (I⁺), which act as the electrophilic species [2]. Iodic acid oxidizes iodide (I⁻) byproducts to regenerate I₂, preventing reverse reactions and driving the process forward [2]. For N-phenylacetamide, the acetamide group (-NHCOCH₃) exerts an electron-withdrawing effect, traditionally directing electrophilic substitution to the meta position. However, under optimized conditions, para-substituted products dominate, likely due to steric hindrance or solvent-mediated stabilization of transition states [2].

The regioselectivity observed in these reactions contrasts with classical aromatic substitution patterns, suggesting that reaction kinetics and intermediate stabilization play critical roles. For example, in ethanol, hydrogen bonding between the solvent and acetamide group may alter electron density distribution, favoring para attack [2].

Table 1: Comparison of Conventional and Microwave-Assisted Iodination

| Method | Reaction Time | Yield (%) | Regioselectivity |

|---|---|---|---|

| Conventional [2] | 6–10 min | 85–92 | Para |

| Microwave [2] | 2–3 min | 88–94 | Para |

Solvent Effects on Regioselective Iodination Outcomes

Ethanol, a polar protic solvent, is widely used in electrophilic iodination due to its ability to stabilize charged intermediates through hydrogen bonding [2]. Its moderate polarity facilitates the dissolution of both iodine and acetamide derivatives, ensuring homogeneous reaction conditions. In contrast, nonpolar solvents like dichloromethane may reduce reaction rates due to poor iodine solubility, while highly polar aprotic solvents (e.g., dimethylformamide) could destabilize iodonium ions, compromising regioselectivity [2].

The choice of solvent also influences reaction temperature and energy input. Microwave-assisted iodination in ethanol achieves higher yields and shorter reaction times by enabling rapid, uniform heating [2]. This method reduces side reactions such as oxidative degradation, which are more prevalent in prolonged conventional heating.

Modern Catalytic Approaches for Enhanced Atom Economy

Transition Metal-Mediated C–I Bond Formation Strategies

Recent advances in transition metal catalysis offer atom-economical pathways for C–I bond formation. Palladium and copper complexes, for instance, facilitate oxidative iodination via intermediates such as arylpalladium iodides [3]. These catalysts enable regioselective iodination under milder conditions compared to traditional methods. For example, palladium(II) acetate in the presence of iodine and a silver salt can iodinate electron-deficient arenes at room temperature [3].

Mechanistic Insight:

- Oxidative Addition: Pd⁰ reacts with I₂ to form PdI₂.

- Substrate Coordination: The arylacetamide coordinates to Pd.

- Reductive Elimination: C–I bond formation releases the iodinated product and regenerates Pd⁰ [3].

This method minimizes byproduct formation and is compatible with functional groups sensitive to strong acids or high temperatures.

Photochemical Activation in Iodine Incorporation Reactions

Photochemical strategies leverage light energy to generate iodine radicals (I- ) or excite catalytic species, enabling C–I bond formation under ambient conditions. For example, visible-light-driven photocatalysts like eosin Y facilitate single-electron transfer (SET) processes, activating iodine sources such as N-iodosuccinimide (NIS) [3].

Key Advantages:

- Spatiotemporal Control: Reactions initiate only under illumination.

- Reduced Side Reactions: Mild conditions prevent substrate decomposition.

- Scalability: Compatible with continuous-flow systems for large-scale synthesis [3].

In one protocol, irradiation at 450 nm promotes the homolytic cleavage of I₂, generating I- radicals that undergo regioselective addition to the aromatic ring [3]. Subsequent oxidation yields the iodinated product.

The nucleophilic substitution reactions at the alpha-carbon position of 2-Iodo-N-phenylacetamide proceed through a classical SN2 mechanism, where nucleophiles attack the carbon atom bearing the iodine substituent [1]. The reactivity dynamics at this position are governed by several fundamental principles that dictate both the rate and selectivity of substitution reactions.

The alpha-carbon in 2-Iodo-N-phenylacetamide exhibits enhanced electrophilic character due to the combined influence of the adjacent carbonyl group and the iodine leaving group [2]. The carbonyl moiety acts as an electron-withdrawing group through both inductive and resonance effects, stabilizing the transition state during nucleophilic attack. This stabilization occurs through the formation of a tetrahedral intermediate where the carbonyl oxygen can accommodate negative charge density [3].

Kinetic studies reveal that the second-order rate constants for nucleophilic substitution at the alpha-carbon position vary significantly depending on the nucleophile employed. For reactions with cysteine residues, rate constants typically range from 0.6 to 1.0 M⁻¹s⁻¹ under physiological conditions [4]. However, specialized protein environments can dramatically enhance these rates, with thioredoxin showing rate constants of 107 M⁻¹s⁻¹ for the most reactive cysteine residue [4].

The mechanism involves initial nucleophilic attack at the carbon center with simultaneous departure of the iodide leaving group [5]. The reaction follows classic SN2 stereochemistry, proceeding through a pentacoordinate transition state where the nucleophile approaches from the backside relative to the leaving group. This concerted mechanism is favored due to the primary nature of the alpha-carbon center and the absence of significant steric hindrance around the reaction site [1].

The electronic environment surrounding the alpha-carbon significantly influences reaction kinetics. The amide nitrogen provides additional stabilization through resonance delocalization, effectively reducing the electron density at the alpha-carbon and enhancing its susceptibility to nucleophilic attack [6]. This effect is particularly pronounced when compared to simple alkyl iodides, where such electronic stabilization is absent.

pH-dependent studies demonstrate that the ionization state of nucleophiles dramatically affects reaction rates [7]. For thiol nucleophiles, the deprotonated thiolate form exhibits significantly higher reactivity than the protonated thiol, with rate enhancements of several orders of magnitude observed as pH increases [4]. This pH dependence follows the Henderson-Hasselbalch equation, with optimal reaction rates occurring when the nucleophile exists predominantly in its deprotonated form.

Temperature effects on nucleophilic substitution dynamics show typical Arrhenius behavior, with activation energies ranging from 40-60 kJ/mol for most nucleophiles [7]. The relatively moderate activation barriers reflect the favorable electronic environment created by the carbonyl and phenyl substituents, which stabilize both the transition state and reaction intermediates.

Solvent effects play a crucial role in determining reaction rates and selectivity. Polar protic solvents tend to stabilize the leaving group through hydrogen bonding, facilitating iodide departure and accelerating overall reaction rates [1]. Conversely, polar aprotic solvents enhance nucleophile reactivity by reducing solvation of the attacking species, leading to increased nucleophilicity and faster substitution rates.

Electronic Effects of the Phenyl-Iodo Synthon on Reaction Pathways

The phenyl-iodo synthon in 2-Iodo-N-phenylacetamide exerts profound electronic effects that fundamentally alter reaction pathways and selectivity patterns. The iodine atom, being the least electronegative of the halogens, exhibits unique electronic characteristics that distinguish it from its lighter congeners [8] [9].

Iodine functions as an electron-withdrawing group through inductive effects, removing electron density from the aromatic ring system [10]. This electron withdrawal occurs through the sigma-bond framework, with the highly polarizable iodine atom creating a dipole that draws electron density away from the benzene ring. The magnitude of this inductive effect is intermediate between that of bromine and the lighter halogens, reflecting iodine's moderate electronegativity [11].

The polarizability of iodine introduces significant dispersive interactions that can influence reaction pathways [12]. Unlike smaller halogens, iodine's large electron cloud can participate in weak intermolecular interactions with approaching nucleophiles, potentially creating favorable pre-reaction complexes that lower activation barriers [13]. These interactions are particularly important in protein environments where hydrophobic effects can further stabilize iodine-containing intermediates.

The electronic distribution within the phenyl ring is substantially modified by iodine substitution [14]. Photoelectron spectroscopy studies reveal that iodine substitution lowers the ionization energies of benzene π-orbitals while simultaneously affecting the energy levels of iodine lone pair electrons [14]. This electronic reorganization creates a more electrophilic aromatic system that can participate in additional reaction pathways not available to unsubstituted phenylacetamides.

Computational studies demonstrate that iodine substitution creates regions of enhanced electrostatic potential on the phenyl ring, particularly at positions ortho and para to the iodine substituent [15]. These electronically activated sites can serve as secondary reaction centers, enabling cascade reactions or providing alternative pathways for substrate binding and activation.

The hypervalent character of iodine under certain reaction conditions introduces additional mechanistic possibilities [16] [17]. While 2-Iodo-N-phenylacetamide itself does not exhibit hypervalency, the potential for oxidative activation of the iodine center under appropriate conditions creates opportunities for novel reaction pathways involving λ³-iodane intermediates.

The electronic coupling between the iodine substituent and the amide carbonyl creates a unique electronic environment that influences both nucleophile approach and leaving group departure [18]. This coupling manifests as enhanced carbonyl electrophilicity and modified amide resonance, leading to increased reactivity at the alpha-carbon position compared to non-halogenated analogues.

Halogen bonding interactions involving the iodine atom can direct nucleophile approach and influence reaction stereochemistry [12]. The σ-hole on iodine, created by anisotropic electron distribution, can form directional interactions with electron-rich nucleophiles, effectively pre-organizing reaction complexes and reducing entropic barriers to substitution.

The substituent constant for iodine (σ = +0.18) reflects its moderate electron-withdrawing character [10]. This value positions iodine between chlorine and bromine in terms of electronic effects, providing an optimal balance between electronic activation and leaving group ability. The relatively modest electron withdrawal preserves sufficient electron density in the aromatic system to maintain stability while still enhancing electrophilic character.

Comparative Reactivity with Ortho- and Para-Substituted Analogues

The positional effects of iodine substitution on the phenyl ring of 2-Iodo-N-phenylacetamide derivatives reveal distinct reactivity patterns that depend on both electronic and steric factors [19] [20]. Understanding these positional effects is crucial for predicting reaction outcomes and designing synthetic strategies.

Ortho-substituted analogues exhibit enhanced reactivity compared to their meta and para counterparts due to both electronic and steric factors [20]. The proximity of the iodine substituent to the amide nitrogen creates additional steric strain that destabilizes the ground state and promotes reactivity. This steric activation is particularly pronounced in reactions involving bulky nucleophiles, where relief of steric congestion provides additional driving force for substitution [20].

The electronic environment in ortho-substituted derivatives is significantly perturbed by through-space interactions between the iodine atom and the amide functionality [14]. These interactions can manifest as weak halogen bonds or dipolar interactions that modify the electronic density distribution around the alpha-carbon. Such perturbations typically result in enhanced electrophilicity and increased susceptibility to nucleophilic attack.

Para-substituted analogues demonstrate more predictable reactivity patterns that closely follow classical substituent effects [19]. The para-iodine substituent exerts its influence primarily through resonance and inductive effects transmitted through the aromatic π-system. This electronic communication results in modest increases in alpha-carbon electrophilicity while maintaining relatively straightforward reaction mechanisms.

Meta-substituted derivatives generally exhibit the lowest reactivity among the three positional isomers [19]. The meta position provides minimal electronic communication with the amide substituent, resulting in electronic effects that are primarily inductive in nature. The absence of direct resonance communication limits the ability of the meta-iodine to significantly enhance alpha-carbon electrophilicity.

Kinetic studies comparing positional isomers reveal rate differences of up to an order of magnitude between ortho and meta substituted analogues [19]. These rate differences reflect the cumulative effects of electronic perturbation, steric activation, and differential solvation patterns that vary with substituent position.

The leaving group ability of iodide remains constant across all positional isomers, indicating that the observed reactivity differences arise primarily from ground state destabilization and transition state stabilization effects rather than variations in iodide departure rates [21]. This consistency allows for direct comparison of electronic effects without complications arising from variable leaving group behavior.

Steric effects play an increasingly important role as nucleophile size increases [22]. While small nucleophiles such as cyanide or azide show modest positional preferences, larger nucleophiles like proteins or bulky amines exhibit strong preferences for para-substituted derivatives where steric hindrance is minimized.

Computational analysis of transition state geometries reveals that ortho-substituted derivatives adopt more distorted conformations during nucleophilic substitution [20]. These geometric distortions, while energetically unfavorable, are compensated by enhanced electronic stabilization arising from optimized orbital overlap between the nucleophile and the electrophilic center.

The selectivity patterns observed in competitive reactions strongly favor para-substituted analogues when multiple positional isomers are present [19]. This selectivity reflects both kinetic and thermodynamic preferences, with para-substitution providing optimal balance between reactivity and accessibility.

Comparative studies with other halogen substituents reveal that iodine-substituted analogues consistently exhibit higher reactivity than their chlorine or bromine counterparts [19]. This enhanced reactivity is attributed to the superior leaving group ability of iodide combined with the unique electronic properties of the iodine substituent, including its high polarizability and moderate electronegativity.